molecular formula C15H20N2O2S B189661 Benzamide, N-[(hexahydro-1H-azepin-1-yl)thioxomethyl]-4-methoxy- CAS No. 114171-16-3

Benzamide, N-[(hexahydro-1H-azepin-1-yl)thioxomethyl]-4-methoxy-

Cat. No. B189661
CAS RN: 114171-16-3
M. Wt: 292.4 g/mol
InChI Key: BXJDOJCPEBMCNU-UHFFFAOYSA-N
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Description

Benzamide, N-[(hexahydro-1H-azepin-1-yl)thioxomethyl]-4-methoxy-, is a chemical compound that has been widely researched for its potential applications in various scientific fields. This compound is synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Scientific Research Applications

Benzamide, N-[(hexahydro-1H-azepin-1-yl)thioxomethyl]-4-methoxy-, has been studied for its potential applications in various scientific fields. One of the most promising applications is its use as a potential anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells, particularly those of breast and lung cancer. It has also been studied for its potential use as an antifungal and antibacterial agent.

Mechanism of Action

The mechanism of action of Benzamide, N-[(hexahydro-1H-azepin-1-yl)thioxomethyl]-4-methoxy-, is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Benzamide, N-[(hexahydro-1H-azepin-1-yl)thioxomethyl]-4-methoxy-, has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and exhibit antifungal and antibacterial properties. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of Benzamide, N-[(hexahydro-1H-azepin-1-yl)thioxomethyl]-4-methoxy-, is its potential as an anticancer agent. Its cytotoxic effects on cancer cells make it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on Benzamide, N-[(hexahydro-1H-azepin-1-yl)thioxomethyl]-4-methoxy-. One direction is to explore its potential as an antifungal and antibacterial agent. Another direction is to investigate its mechanism of action in more detail, in order to better understand how it inhibits the growth and proliferation of cancer cells. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for potential therapeutic use.

Synthesis Methods

Benzamide, N-[(hexahydro-1H-azepin-1-yl)thioxomethyl]-4-methoxy-, can be synthesized using various methods. One of the most common methods is the reaction between 4-methoxybenzoyl chloride and hexahydro-1H-azepine in the presence of a base such as sodium hydroxide. The resulting product is then treated with thioacetic acid to obtain the final compound. Other methods include the use of different starting materials and reagents, such as thioesters and thioacids.

properties

CAS RN

114171-16-3

Product Name

Benzamide, N-[(hexahydro-1H-azepin-1-yl)thioxomethyl]-4-methoxy-

Molecular Formula

C15H20N2O2S

Molecular Weight

292.4 g/mol

IUPAC Name

N-(azepane-1-carbothioyl)-4-methoxybenzamide

InChI

InChI=1S/C15H20N2O2S/c1-19-13-8-6-12(7-9-13)14(18)16-15(20)17-10-4-2-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H,16,18,20)

InChI Key

BXJDOJCPEBMCNU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)N2CCCCCC2

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)N2CCCCCC2

Origin of Product

United States

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